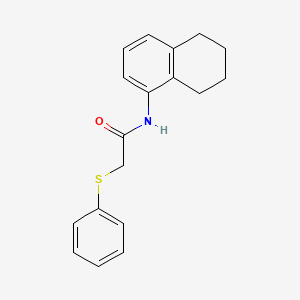![molecular formula C19H15N3OS B5779316 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BTA-EG6 has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
BTA-EG6 inhibits the activity of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation and survival, and its inhibition can lead to the induction of apoptosis in cancer cells. BTA-EG6 has also been found to inhibit the activity of other kinases, including AKT and ERK, which are also involved in cell proliferation and survival.
Biochemical and Physiological Effects
BTA-EG6 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. BTA-EG6 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, BTA-EG6 has been found to inhibit the activity of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BTA-EG6 has also been found to have high selectivity for CK2, making it a useful tool for studying the role of CK2 in cancer cells. However, BTA-EG6 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, BTA-EG6 has been found to be toxic to some normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
For research on BTA-EG6 include the development of more potent and selective inhibitors of CK2, investigation of the role of CK2 in other diseases, and the development of new methods for the delivery of BTA-EG6 to cancer cells.
Synthesemethoden
The synthesis of BTA-EG6 involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The 2-thiophenyl chloride is then reacted with N-(2-aminoethyl)-1H-benzimidazole to form N-[2-(2-thienyl)ethyl]-1H-benzimidazole. Finally, N-[2-(2-thienyl)ethyl]-1H-benzimidazole is reacted with 4-(bromomethyl)phenylacetic acid to form N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide.
Wissenschaftliche Forschungsanwendungen
BTA-EG6 has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer cells. BTA-EG6 has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXFYLKDULPRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-2-thiophen-2-yl-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
methanone](/img/structure/B5779267.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)


![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)




